4,4-Dimethoxypiperidine hydrochloride

Description

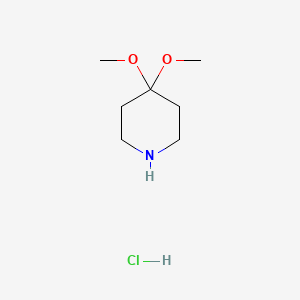

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-dimethoxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLUXVNVZPVERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Dimethoxypiperidine and Its Hydrochloride Forms

Historical Development of Synthetic Routes to 4,4-Dimethoxypiperidine (B3370895)

The development of synthetic pathways to 4,4-dimethoxypiperidine is intrinsically linked to the broader chemistry of 4-piperidones. These piperidones are valuable building blocks in the synthesis of a wide range of compounds. dtic.milnih.gov

To overcome the limitations of conventional approaches, chemists developed strategies involving the use of protecting groups. By temporarily masking the reactive secondary amine, subsequent reactions could be directed specifically to the ketone at the C4 position. The carbethoxy group (-COOEt) emerged as an effective protecting group for the piperidine (B6355638) nitrogen. This electron-withdrawing group reduces the nucleophilicity and basicity of the nitrogen, preventing it from interfering in subsequent reactions. This protection allows for cleaner and more efficient transformations, such as the ketalization of the C4 carbonyl group, under milder conditions. The evolution towards a multi-step synthesis involving protection, ketalization, and subsequent deprotection has become a preferred strategy for producing high-purity 4,4-dimethoxypiperidine on a larger scale. google.com

Preparation of 4,4-Dimethoxypiperidine from N-Carbethoxy-4-piperidone Precursors

A robust and widely employed method for synthesizing 4,4-dimethoxypiperidine involves a two-step process starting from N-carbethoxy-4-piperidone. google.com This precursor, where the piperidine nitrogen is protected by a carbethoxy group, is an ideal starting material for the selective modification of the ketone. nordmann.global

The first step in this sequence is the conversion of the ketone in N-carbethoxy-4-piperidone into a dimethyl ketal. This is typically achieved through an acid-catalyzed reaction with trimethyl orthoformate, which serves as both the source of the methoxy (B1213986) groups and a water scavenger. google.comwikipedia.orgresearchgate.net The reaction involves mixing N-carbethoxy-4-piperidone and trimethyl orthoformate, followed by the addition of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to facilitate the formation of N-carbethoxy-4,4-dimethoxypiperidine. google.com

Table 1: Typical Reaction Parameters for Ketalization

| Parameter | Value |

|---|---|

| Starting Material | N-Carbethoxy-4-piperidone |

| Reagent | Trimethyl Orthoformate |

| Catalyst | Acid Catalyst (e.g., PTSA) |

| Temperature | 37 °C to 40 °C google.com |

| Molar Ratio (Precursor:Reagent) | 1.0:0.5 to 1.0:4.0 google.com |

This process effectively protects the carbonyl group, rendering it unreactive for the subsequent deprotection step. google.com

Once the ketone is protected as a dimethyl ketal, the carbethoxy group on the nitrogen is removed. This is accomplished through hydrolysis, typically using a base such as potassium hydroxide (B78521) (KOH) in a suitable solvent like isopropanol. google.comgoogle.com The hydrolysis cleaves the carbamate (B1207046) linkage, releasing the free secondary amine and yielding 4,4-dimethoxypiperidine. google.com The final step involves reacting the free base with hydrochloric acid (HCl) to precipitate the desired 4,4-dimethoxypiperidine hydrochloride salt. google.com

Table 2: Conditions for Hydrolysis and Salt Formation

| Step | Reagents | Temperature | Duration | Product |

|---|---|---|---|---|

| Hydrolysis | N-Carbethoxy-4,4-dimethoxypiperidine, Base (e.g., KOH) | Maintained below 60°C | 25 to 40 hours google.com | 4,4-Dimethoxypiperidine |

| Salt Formation | 4,4-Dimethoxypiperidine, Hydrochloric Acid | 65 °C to 85 °C google.com | 2 to 5 hours google.com | this compound |

This protection-deprotection sequence ensures a high yield and purity of the final product, making it a reliable method for industrial production. google.com

Direct Acid-Catalyzed Ketalization Routes for Piperidine-4-ones

While the N-protected route is highly effective, direct acid-catalyzed ketalization of piperidine-4-ones (often starting with piperidine-4-one hydrochloride) is another possible synthetic avenue. In this approach, the piperidine nitrogen is protonated by the acid catalyst, forming an ammonium (B1175870) salt. This in-situ protection prevents the amine from interfering with the ketalization of the carbonyl group.

The reaction would proceed by treating piperidine-4-one hydrochloride with trimethyl orthoformate in the presence of an acid catalyst. google.comgoogle.com However, this direct route can present challenges. The equilibrium between the protonated amine and the reactive ketone can be difficult to manage, potentially requiring a larger excess of the acid catalyst and ketalizing agent. Furthermore, solubility issues with the piperidinium (B107235) salt in common organic solvents can affect reaction rates and efficiency. While theoretically more atom-economical by avoiding separate protection and deprotection steps, achieving high yields and purity can be more complex compared to the well-optimized route starting from N-carbethoxy-4-piperidone.

Synthesis of N-Protected 4,4-Dimethoxypiperidine Derivatives (e.g., tert-Butyl Carbamates)

The synthesis of N-protected 4,4-dimethoxypiperidine derivatives is a critical step in the multi-step preparation of more complex molecules, as the protecting group allows for selective reactions at other positions of the molecule. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its straightforward removal under acidic conditions.

A primary route to N-Boc-4,4-dimethoxypiperidine involves a two-step sequence starting from commercially available 4-piperidone (B1582916) hydrochloride. The first step is the N-protection of 4-piperidone, followed by the ketalization of the ketone functionality.

Step 1: N-protection of 4-piperidone 4-Piperidone hydrochloride is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, to yield N-Boc-4-piperidone. This reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature.

Step 2: Ketalization of N-Boc-4-piperidone The resulting N-Boc-4-piperidone is then converted to tert-butyl 4,4-dimethoxypiperidine-1-carboxylate. This is an acid-catalyzed ketalization reaction using methanol (B129727) as both the reagent and the solvent. A dehydrating agent, such as trimethyl orthoformate, is often added to drive the reaction equilibrium towards the product by removing the water formed during the reaction. Common acid catalysts for this transformation include p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

An alternative pathway involves first synthesizing 4,4-dimethoxypiperidine from 4-piperidone and subsequently protecting the nitrogen atom.

Alternative Step 1: Ketalization of 4-piperidone 4-Piperidone is ketalized with methanol under acidic conditions to form 4,4-dimethoxypiperidine.

Alternative Step 2: Boc Protection The secondary amine of 4,4-dimethoxypiperidine is then protected using di-tert-butyl dicarbonate. The reaction of amines with Boc₂O is well-established and can be performed under various conditions, often with a base like DMAP (4-dimethylaminopyridine) to catalyze the reaction. researchgate.net

The choice of route often depends on the desired final product and the scalability of the process. Starting with N-Boc-4-piperidone is frequently preferred as it avoids handling the more volatile and potentially reactive free 4,4-dimethoxypiperidine. chemicalbook.comdtic.mil

Comparative Analysis of Different Synthetic Protocols based on Efficiency and Selectivity

Protocol A: Ketalization followed by N-protection

Step 1: Ketalization of 4-piperidone hydrochloride with methanol and an acid catalyst.

Step 2: N-protection of the resulting 4,4-dimethoxypiperidine with a suitable protecting group reagent (e.g., Boc₂O).

Protocol B: N-protection followed by Ketalization

Step 1: N-protection of 4-piperidone hydrochloride (e.g., with Boc₂O).

Step 2: Ketalization of the resulting N-protected-4-piperidone with methanol and an acid catalyst.

A comparative analysis of these two protocols is presented below:

| Feature | Protocol A (Ketalization First) | Protocol B (N-Protection First) | Analysis |

| Number of Steps | 2 | 2 | Both protocols involve two main synthetic steps. |

| Intermediate Stability | 4,4-dimethoxypiperidine can be volatile and may require careful handling. | N-Boc-4-piperidone is a stable, crystalline solid that is easy to handle and purify. chemicalbook.com | Protocol B is generally favored for easier handling and purification of the intermediate. |

| Overall Yield | Yields can be variable depending on the stability and purification of the intermediate piperidine. | Often provides higher and more reproducible overall yields due to the stability of the N-Boc intermediate. | Protocol B is often more efficient in terms of overall yield. |

| Selectivity | The N-protection step is highly selective for the secondary amine. | The ketalization is highly selective for the ketone carbonyl group. | Both protocols offer excellent selectivity for the desired transformations. |

| Process Scalability | Handling a potentially volatile intermediate may pose challenges on a larger scale. | The use of a stable, solid intermediate makes this protocol more amenable to scale-up. | Protocol B is generally considered more suitable for industrial applications. |

Chemical Reactivity and Transformation Pathways of 4,4 Dimethoxypiperidine Hydrochloride

Ketal Stability and Controlled Hydrolysis under Acidic Conditions

The dimethoxy ketal of 4,4-dimethoxypiperidine (B3370895) hydrochloride serves as a protective group for the ketone functionality of 4-piperidone (B1582916). The stability of this ketal is highly dependent on the pH of the medium, being relatively stable under neutral and basic conditions but susceptible to hydrolysis under acidic conditions.

Mechanistic Investigations of Conversion to 4-Piperidone Hydrochloride

The conversion of 4,4-dimethoxypiperidine hydrochloride to 4-piperidone hydrochloride is a classic example of an acid-catalyzed ketal hydrolysis. The generally accepted mechanism proceeds through the following steps:

Protonation: The reaction is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by a hydronium ion (H₃O⁺), which is present in the acidic solution. This protonation converts the methoxy group into a good leaving group (methanol).

Formation of an Oxocarbenium Ion: The protonated methoxy group departs as a molecule of methanol (B129727), leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is a key feature of acetal (B89532) and ketal hydrolysis.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion. This results in the formation of a protonated hemiketal.

Deprotonation: A water molecule acts as a base to deprotonate the newly added hydroxyl group, yielding a neutral hemiketal and regenerating the hydronium ion catalyst.

Second Protonation and Elimination: The remaining methoxy group is then protonated, converting it into another good leaving group. Subsequent elimination of a second molecule of methanol results in the formation of protonated 4-piperidone.

Final Deprotonation: Finally, a water molecule removes the proton from the carbonyl oxygen, yielding 4-piperidone and regenerating the acid catalyst. Since the reaction is carried out with the hydrochloride salt, the final product is 4-piperidone hydrochloride.

Parameters Influencing Ketal Hydrolysis Kinetics and Equilibrium

The rate of ketal hydrolysis is significantly influenced by several factors, with the concentration of the acid catalyst being the most prominent.

pH: The kinetics of hydrolysis are dramatically affected by pH. The rate of hydrolysis increases significantly as the pH decreases. For instance, the hydrolysis rate can decrease by several orders of magnitude with an increase of just a few pH units. This is because the initial protonation step is the rate-determining step, and the concentration of protons directly influences this.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. The higher thermal energy increases the frequency and energy of collisions between the reactant molecules and the acid catalyst.

Solvent: The nature of the solvent can also play a role. While the reaction is typically carried out in aqueous acid, the presence of co-solvents can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate.

The equilibrium of the reaction can be shifted. To favor the formation of 4-piperidone, an excess of water is used. Conversely, to favor the formation of the ketal from 4-piperidone, the reaction would be carried out in an excess of methanol with a dehydrating agent to remove the water formed.

| Parameter | Effect on Hydrolysis Rate | Rationale |

| pH | Decreasing pH significantly increases the rate | Higher concentration of H⁺ ions accelerates the initial protonation step. |

| Temperature | Increasing temperature increases the rate | Provides more kinetic energy for molecules to overcome the activation energy barrier. |

| Water Concentration | Increasing water concentration can shift the equilibrium towards the product | Le Châtelier's principle; favors the hydrolysis products. |

Nucleophilic Reactivity at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring of 4,4-dimethoxypiperidine is a secondary amine and thus possesses a lone pair of electrons, making it nucleophilic. While the hydrochloride salt is less reactive due to the protonation of the nitrogen, the free base, which can be generated by treatment with a base, readily participates in a variety of nucleophilic substitution reactions.

N-Alkylation and N-Acylation Reactions of the Free Base and its Salts

N-Alkylation: The free base of 4,4-dimethoxypiperidine can be N-alkylated by reaction with alkyl halides (e.g., alkyl iodides, bromides, or chlorides). This is a standard Sₙ2 reaction where the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrohalic acid formed as a byproduct. This prevents the protonation of the starting piperidine and allows the reaction to go to completion.

N-Acylation: Similarly, N-acylation can be achieved by reacting the free base with acylating agents like acyl chlorides or acid anhydrides. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides, a base is also required to scavenge the HCl produced. This reaction leads to the formation of an N-acyl-4,4-dimethoxypiperidine, which is an amide.

Formation of Substituted Piperidine Derivatives

These N-alkylation and N-acylation reactions are powerful methods for the synthesis of a wide array of N-substituted 4,4-dimethoxypiperidine derivatives. The properties and subsequent reactivity of the resulting tertiary amine or amide are determined by the nature of the alkyl or acyl group introduced. These derivatives can then be subjected to hydrolysis of the ketal group to yield the corresponding N-substituted 4-piperidones, which are valuable intermediates in medicinal chemistry.

| Reactant 1 (Piperidine) | Reactant 2 (Electrophile) | Product | Reaction Type |

| 4,4-Dimethoxypiperidine | Benzyl bromide | 1-Benzyl-4,4-dimethoxypiperidine | N-Alkylation |

| 4,4-Dimethoxypiperidine | Acetyl chloride | 1-Acetyl-4,4-dimethoxypiperidine | N-Acylation |

| 4,4-Dimethoxypiperidine | Methyl iodide | 4,4-Dimethoxy-1-methylpiperidine | N-Alkylation |

| 4,4-Dimethoxypiperidine | Propionyl chloride | 4,4-Dimethoxy-1-propionylpiperidine | N-Acylation |

Transformations Involving the Ketal Functionality

Beyond its role as a protecting group that can be removed by hydrolysis, the ketal functionality in 4,4-dimethoxypiperidine can potentially undergo other transformations, although these are less common than hydrolysis.

One such transformation is transketalization . In this reaction, the ketal exchanges its alkoxy groups with another alcohol, typically a diol, in the presence of an acid catalyst. For example, reacting 4,4-dimethoxypiperidine with ethylene (B1197577) glycol under acidic conditions and with removal of methanol would lead to the formation of a spirocyclic ketal, 1,4-dioxa-8-azaspiro[4.5]decane. This type of reaction is useful for introducing different ketal protecting groups or for the synthesis of spirocyclic systems, which are of interest in drug discovery.

The direct reaction of the ketal with strong nucleophiles like Grignard reagents is generally not facile. Ketals are significantly less electrophilic than the ketones from which they are derived and are typically unreactive towards organometallic reagents under standard conditions.

Transketalization Reactions with Various Alcohols or Diols

Transketalization is a fundamental reaction of ketals, involving the exchange of the alkoxy groups with other alcohol moieties. This process is typically catalyzed by acid, which protonates one of the methoxy groups, facilitating its departure as methanol and the subsequent attack by another alcohol or diol.

While specific studies detailing the transketalization of this compound with a wide array of simple alcohols are not extensively documented in publicly available literature, the principles of this reaction are well-established in organic chemistry. The reaction is an equilibrium process, and to drive it towards the formation of a new ketal, the alcohol reactant is often used in excess, or the released methanol is removed from the reaction mixture, for instance, by distillation.

The general scheme for such a reaction would involve the acid-catalyzed replacement of one or both methoxy groups with a new alcohol (R-OH) or the formation of a cyclic ketal with a diol. The formation of spiroketals from diols, a more complex example of this reaction type, has been documented and is detailed in the following section.

Role in Spiroketal Compound Formation

A significant and well-documented transformation of piperidine ketals, such as the related 2,2,6,6-tetramethyl-4,4-dimethoxypiperidine, is their reaction with polyols to form spiroketal compounds. google.com These reactions are a specific application of transketalization, where a diol is used to form a new cyclic ketal fused at the C4 position of the piperidine ring.

In a documented process, a 2,2,6,6-tetramethyl-4-piperidone ketal is reacted with a trimethylolalkane in approximately equimolar proportions. google.com The reaction is facilitated by heating in the presence of an acid catalyst, such as p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid. google.com The formation of the spiroketal is driven by the removal of the alcohol (in the case of the parent compound, methanol) that is generated during the reaction. google.com

This process yields a 2,2,6,6-tetramethyl-4-piperidone spiroketal carbinol compound, demonstrating the utility of the dimethoxy ketal as a precursor for more complex heterocyclic structures. google.com

Below is a table summarizing a representative reaction for the formation of a spiroketal from a piperidine ketal derivative.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type |

| 2,2,6,6-tetramethyl-4,4-dimethoxypiperidine | Trimethylolalkane | Acid (e.g., p-toluenesulfonic acid) | Heating, with removal of generated alcohol | 2,2,6,6-tetramethyl-4-piperidone spiroketal |

Examination of Potential Ring-Opening or Rearrangement Pathways

The piperidine ring is a saturated heterocycle known for its general stability. In the context of this compound, potential ring-opening or rearrangement pathways would likely require significant energy input or specific chemical activation, as the saturated carbocyclic and heterocyclic rings are not inherently prone to such transformations under standard conditions.

Currently, there is a lack of specific studies in the scientific literature detailing ring-opening or rearrangement reactions that are characteristic of the this compound structure itself. Theoretical studies on piperidine-derived radicals have explored potential hydrogen migration reactions, but these are specialized cases not indicative of the general reactivity of the hydrochloride salt. acs.org

The stability of the piperidine ring is a key feature in its widespread presence in pharmaceuticals and natural products. Ring-opening is more commonly associated with strained heterocyclic systems, such as aziridines, or occurs under specific oxidative cleavage protocols that are not typically part of the reactivity profile of a simple piperidine derivative like this compound. Similarly, rearrangements of the piperidine skeleton are not common and usually require specific functionalities that can promote such changes, which are absent in this compound. The primary reactivity of this compound is centered on the functional group at the 4-position, namely the ketal, rather than the piperidine ring structure itself.

Derivatization Strategies of the 4,4 Dimethoxypiperidine Core Structure

Synthesis of Substituted 4,4-Dimethoxypiperidine (B3370895) Derivatives

The synthesis of substituted derivatives is typically achieved either by building the functionalized piperidine (B6355638) ring from acyclic precursors or by direct modification of the pre-formed heterocyclic system. The latter approach, involving direct C-H functionalization, represents a modern and efficient strategy. dntb.gov.ua

Direct functionalization of the carbon atoms of the 4,4-dimethoxypiperidine ring presents a significant synthetic challenge due to the relative inertness of the C-H bonds. Therefore, most strategies rely on functionalizing the more reactive precursor, N-protected piperidin-4-one, before the ketal is installed.

Key synthetic strategies include:

α-Functionalization of the Ketone Precursor : The N-protected piperidin-4-one can be readily functionalized at the C3 (and C5) position via its enolate. Reactions such as α-bromination provide a handle for subsequent nucleophilic substitutions. For instance, N-Boc-piperidin-4-one can be brominated at the α-position to yield tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. mdpi.com

Direct C-H Functionalization : Advanced catalytic methods allow for the direct functionalization of C-H bonds. Rhodium-catalyzed C-H insertion reactions, for example, can selectively introduce functional groups at the C2, C3, or C4 positions of an N-protected piperidine. The site of functionalization is controlled by the choice of the N-protecting group and the specific rhodium catalyst used, offering a powerful tool for regioselective synthesis. nih.gov

Aza-Michael Reactions : The piperidine ring can be constructed through a double aza-Michael addition of a primary amine to a divinyl ketone, which forms a substituted 4-piperidone (B1582916) that can then be ketalized. This method allows for the introduction of substituents at the C2 and C6 positions. kcl.ac.uk

| Strategy | Position(s) Functionalized | Description of Method | Typical Precursor |

|---|---|---|---|

| α-Alkylation/Halogenation | C3, C5 | Generation of an enolate from the ketone followed by reaction with an electrophile (e.g., alkyl halide, Br₂). | N-protected piperidin-4-one |

| Rhodium-Catalyzed C-H Insertion | C2, C3, C4 | Direct insertion of a rhodium carbene into a C-H bond, with regioselectivity controlled by the N-protecting group and catalyst. nih.gov | N-protected piperidine |

| Double Aza-Michael Addition | C2, C6 | Cyclization of a primary amine with a substituted divinyl ketone to form the piperidone ring system. kcl.ac.uk | Substituted divinyl ketone |

The creation of chiral piperidine derivatives is of paramount importance in drug discovery. Several stereoselective methods can be employed to introduce chiral centers onto the 4,4-dimethoxypiperidine scaffold, often by establishing stereochemistry during the synthesis of the ring itself.

Catalytic Asymmetric Hydrogenation : The asymmetric hydrogenation of substituted pyridine (B92270) or tetrahydropyridine (B1245486) precursors using chiral transition-metal catalysts (e.g., based on rhodium or iridium) is a powerful method for producing enantiomerically enriched piperidines. nih.gov

Chiral Auxiliaries : Attaching a chiral auxiliary to the piperidine nitrogen can direct the stereochemical outcome of subsequent reactions. For example, the SAMP/RAMP hydrazone method allows for highly diastereoselective α-alkylation of the corresponding ketone precursor. marz-kreations.com

Organocatalytic Reactions : Asymmetric organocatalysis provides a metal-free approach to chiral piperidines. For instance, the enantioselective desymmetrization of prochiral substrates via an intramolecular aza-Michael reaction can generate highly enantioenriched 2,5- and 2,6-disubstituted piperidines. rsc.org

Chemo-enzymatic Approaches : Combining chemical synthesis with biocatalysis offers a sustainable route to chiral piperidines. A one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

| Approach | Description | Key Features |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral pyridine or tetrahydropyridine using a chiral metal catalyst. nih.gov | High enantioselectivity, applicable to a range of substrates. |

| Chiral Auxiliary Control | A covalently attached chiral group (e.g., SAMP/RAMP) directs the stereoselective approach of a reagent. marz-kreations.com | Predictable stereochemical outcome, auxiliary is typically removable. |

| Organocatalytic Desymmetrization | A small chiral organic molecule catalyzes the differentiation of two enantiotopic functional groups in a prochiral substrate. rsc.org | Metal-free, generates multiple stereocenters simultaneously. |

| Chemo-enzymatic Cascade | Sequential reactions using enzymes to perform stereoselective transformations. nih.gov | High selectivity under mild, environmentally benign conditions. |

Preparation of Functionalized Ketal Derivatives (e.g., Hydroxy-substituted)

The dimethoxy ketal at the C4 position is not merely a protecting group for a ketone; it is also a functional handle that can be modified. The most common transformation is transketalization, which allows for the exchange of the methoxy (B1213986) groups for other alkoxy groups, including those containing additional functionality.

This process typically involves reacting the dimethyl ketal with a different alcohol or diol in the presence of an acid catalyst. google.com The reaction is an equilibrium process, and it can be driven to completion by using an excess of the new alcohol or by removing methanol (B129727) as it is formed. nih.govorganic-chemistry.org For example, reacting 4,4-dimethoxypiperidine with a diol such as ethylene (B1197577) glycol or 1,3-propanediol (B51772) would yield the corresponding cyclic spiroketal derivative. google.com

To prepare hydroxy-substituted ketal derivatives, one could employ a diol with one of its hydroxyl groups protected, perform the transketalization, and then deprotect the hydroxyl group. A more direct approach involves the controlled reaction of the piperidin-4-one precursor with a triol, where steric hindrance or stoichiometry favors the formation of a ketal while leaving a free hydroxyl group.

Regioselective and Stereoselective Synthetic Approaches to 4,4-Dimethoxypiperidine Derivatives

Achieving high levels of regioselectivity and stereoselectivity is the central goal in the synthesis of complex piperidine derivatives. For the 4,4-dimethoxypiperidine system, these objectives are met through the careful orchestration of the synthetic route, often establishing the desired substitution pattern and stereochemistry on a precursor before the final piperidine ring is formed or modified.

Regioselectivity is often dictated by the inherent reactivity of the chosen intermediate. For instance, in an N-protected piperidin-4-one, enolate formation provides a reliable pathway to functionalization at the C3/C5 positions. mdpi.com In contrast, modern C-H functionalization techniques offer direct access to other positions, with the N-protecting group and catalyst system guiding the reaction to the C2 or even the C4 position. nih.gov

Stereoselectivity is achieved by introducing a chiral element into the reaction. This can be a chiral substrate, a chiral auxiliary attached to the nitrogen, a chiral reagent, or a chiral catalyst. nih.govmarz-kreations.com Asymmetric cyclization reactions, such as the Dieckmann cyclization or intramolecular Michael additions, are powerful methods for constructing the piperidine ring with defined stereocenters from the outset. ucl.ac.uk For example, an asymmetric aza-Prins cyclization can be used to construct 4-hydroxypiperidines with high diastereoselectivity, which can then be further modified. rsc.org The combination of these strategies allows for the precise and predictable synthesis of complex, multi-substituted 4,4-dimethoxypiperidine derivatives.

Applications of 4,4 Dimethoxypiperidine Hydrochloride in Complex Organic Synthesis

Role as a Crucial Intermediate in Multi-Step Reaction Sequences

4,4-Dimethoxypiperidine (B3370895) hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. chemicalbook.com One of its primary applications is its conversion to 4-piperidone (B1582916) hydrochloride monohydrate, a widely used intermediate in the manufacturing of chemicals and drugs. google.com This transformation is typically achieved by reacting 4,4-dimethoxypiperidine with hydrochloric acid. google.com

The resulting 4-piperidone moiety is a foundational structure for numerous biologically active compounds. For instance, 4-piperidone hydrochloride monohydrate is a starting material for the synthesis of fentanyl and its analogs, which are potent opioid agonists with analgesic and anesthetic properties. google.comdtic.mil It is also a precursor in the production of drugs like Lumateperone and Efinaconazole. google.com The piperidine (B6355638) ring system, in general, is a common feature in many pharmaceuticals, and multi-step syntheses often rely on piperidine-based intermediates. researchgate.net

Furthermore, derivatives of 4-piperidone are used to create neurokinin-1 (NK-1) receptor antagonists. nih.gov The synthesis of these antagonists often involves the coupling of 1-benzylpiperidones with other chemical entities. nih.gov The versatility of the 4-piperidone skeleton allows for the creation of chemical libraries for drug discovery. nih.gov

Building Block for the Construction of Diverse Heterocyclic Scaffolds

The structure of 4,4-dimethoxypiperidine hydrochloride makes it an excellent starting point for the synthesis of a variety of heterocyclic systems. The piperidine ring is a common motif in many natural products and synthetic compounds with significant biological activity.

Synthesis of Bis-Bispidine Tetraazamacrocycles for Coordination Chemistry

This compound, through its conversion to 4,4-piperidinediol hydrochloride, serves as an essential building block for the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles. chemicalbook.com These complex macrocyclic structures have applications in coordination chemistry and catalysis due to their ability to form stable complexes with metal ions. chemicalbook.com The synthesis allows for the incorporation of different functional groups, enabling the fine-tuning of the macrocycle's properties for specific applications. chemicalbook.com

Preparation of Other Complex Polycyclic Systems

Beyond bis-bispidines, the piperidone intermediate derived from this compound is used to construct other complex polycyclic systems. For example, it is a key component in the Fischer indole synthesis to create tetracyclic intermediates for drugs like lumateperone. nih.gov Piperidin-4-ones are also valuable for preparing bicyclic systems and spiro compounds. googleapis.com

Utility in Multi-Component Reactions (e.g., Ugi Reaction Frameworks)

While direct participation of this compound in multi-component reactions like the Ugi reaction is not extensively documented in the provided search results, its derivative, 4-piperidone, is a key reactant in such processes. Multi-component reactions are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. nih.gov

The Strecker reaction, a type of multi-component reaction, is a notable example where piperidone derivatives are utilized. An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and hydrocyanic acid is a key step in the synthesis of intermediates for highly active narcotic analgesics like remifentanil. researchgate.net This reaction efficiently assembles the core structure of these complex molecules. researchgate.net

Precursor for the Synthesis of Specific Molecular Scaffolds with Synthetic Significance

This compound is a precursor to a variety of molecular scaffolds that are of significant interest in medicinal chemistry. The 4,4-disubstituted piperidine scaffold, for instance, has been explored for the development of compounds with potent analgesic properties. nih.govnih.gov Additionally, the 4,4-difluoropiperidine scaffold is used in the synthesis of dopamine D4 receptor antagonists. d-nb.infochemrxiv.org

The synthesis of these scaffolds often involves multiple steps starting from a piperidine derivative. The ability to introduce different substituents at the 4-position of the piperidine ring allows for the systematic exploration of structure-activity relationships, which is crucial for the development of new drugs. nih.govnih.gov

| Molecular Scaffold | Therapeutic Target/Application | Reference |

| 3-Benzhydryl-4-piperidone | Neurokinin-1 (NK-1) Receptor Antagonists | nih.gov |

| 4,4-Disubstituted Piperidines | Analgesics | nih.govnih.gov |

| 4,4-Difluoropiperidines | Dopamine D4 Receptor Antagonists | d-nb.infochemrxiv.org |

| Pyrido[4,3-b]indole | Intermediates for drugs like Lumateperone | nih.gov |

Applications in Polymer Chemistry and Materials Science via Derived Intermediates

The direct application of this compound in polymer chemistry and materials science is not prominent in the available literature. However, the versatile chemistry of its derived intermediates, such as 4-piperidone, suggests potential indirect applications. For example, piperidine-containing polymers could be synthesized for various applications, including as catalysts or in drug delivery systems. The ability of the piperidine nitrogen to be functionalized allows for the incorporation of this heterocyclic unit into larger polymeric structures.

Mechanistic and Theoretical Investigations of 4,4 Dimethoxypiperidine Hydrochloride Reactions

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. whiterose.ac.uk By modeling the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction landscape can be constructed.

The primary reaction of 4,4-Dimethoxypiperidine (B3370895) hydrochloride is its acid-catalyzed hydrolysis to form 4-piperidone (B1582916). This transformation involves the cleavage of a ketal functional group. Computational studies can elucidate the mechanism of this hydrolysis by identifying and characterizing the transition states involved.

The generally accepted mechanism for acid-catalyzed ketal hydrolysis proceeds through the following key steps:

Protonation of one of the methoxy (B1213986) oxygen atoms.

Cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate and methanol (B129727).

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to form a hemiketal intermediate.

Protonation of the second methoxy group.

Elimination of a second molecule of methanol to form the protonated ketone.

Final deprotonation to yield the 4-piperidone product.

DFT calculations can be employed to model the energy profile of this entire pathway. whiterose.ac.uk By locating the transition state for the rate-determining step, which is typically the cleavage of the first C-O bond to form the oxocarbenium ion, the activation energy (Ea) can be calculated. This theoretical activation energy provides insight into the reaction kinetics and the conditions required to facilitate the hydrolysis. For similar reactions, DFT calculations have been used to predict reaction viability and explore mechanisms under different conditions. whiterose.ac.uk

Table 1: Hypothetical DFT Calculation Results for Ketal Hydrolysis Transition State

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Protonated Ketal | B3LYP/6-31G | 0.0 |

| Transition State 1 (TS1) | B3LYP/6-31G | +18.5 |

| Oxocarbenium Ion | B3LYP/6-31G | +5.2 |

| 4-Piperidone (product) | B3LYP/6-31G | -10.8 |

The piperidine (B6355638) ring exists predominantly in a chair conformation to minimize steric and torsional strain. acs.org For 4,4-disubstituted piperidines, the substituents can adopt either axial or equatorial positions. The conformational preference is governed by a balance of steric interactions and electronic effects.

In the case of 4,4-Dimethoxypiperidine hydrochloride, the nitrogen atom is protonated, forming a piperidinium (B107235) salt. Molecular mechanics and DFT calculations can be used to determine the relative energies of different conformers. nih.govresearchgate.net For 4-substituted piperidinium salts with polar substituents, a stabilization of the axial conformer is often observed due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov While the two methoxy groups at the C4 position are identical, their orientation relative to the piperidinium ring can be analyzed. Computational methods can predict bond lengths, bond angles, and dihedral angles for the most stable conformers, which can then be correlated with experimental data from techniques like NMR spectroscopy. researchgate.net

Studies on related 4-substituted piperidines have shown that molecular mechanics calculations can quantitatively predict conformer energies, highlighting the role of electrostatic interactions in determining conformational changes upon protonation. nih.gov

Spectroscopic Methodologies for Structural Characterization in Synthetic Transformations

Spectroscopic techniques are indispensable for confirming the structures of reactants, intermediates, and products in the synthetic transformations of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural elucidation. In the ¹H NMR spectrum of 4,4-Dimethoxypiperidine, one would expect to see distinct signals for the methoxy protons (a singlet) and the piperidine ring protons. The protons at C2/C6 and C3/C5 would appear as multiplets. Upon hydrolysis to 4-piperidone, the characteristic singlet for the methoxy groups would disappear, and the symmetry of the ring protons would change, leading to a different pattern of signals. ijrcs.orgchemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for monitoring the progress of the ketal hydrolysis. The reactant, 4,4-Dimethoxypiperidine, would show strong C-O stretching bands characteristic of the ketal group (typically in the 1050-1150 cm⁻¹ region). The product, 4-piperidone, would exhibit a strong, sharp absorption band corresponding to the C=O stretch of the ketone, typically around 1715 cm⁻¹. ijrcs.orgwiley-vch.de The disappearance of the C-O ketal bands and the appearance of the C=O ketone band provide clear evidence of the reaction's progression. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity. For 4,4-Dimethoxypiperidine, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. After hydrolysis, the mass spectrum would show a different molecular ion peak consistent with the structure of 4-piperidone. oup.com

Table 2: Characteristic Spectroscopic Data for Reaction Monitoring

| Compound | Technique | Key Signal/Band | Approximate Position |

| 4,4-Dimethoxypiperidine | ¹H NMR | -OCH₃ protons | ~3.2 ppm (singlet) |

| ¹³C NMR | Quaternary Ketal Carbon (C4) | ~98 ppm | |

| IR | C-O Stretch (Ketal) | 1050-1150 cm⁻¹ | |

| 4-Piperidone | ¹H NMR | Absence of -OCH₃ signal | N/A |

| ¹³C NMR | Ketone Carbonyl (C=O) | ~208 ppm | |

| IR | C=O Stretch (Ketone) | ~1715 cm⁻¹ |

Note: The spectral data are typical values and can vary based on the solvent and specific experimental conditions.

Advanced Analytical Techniques in Reaction Monitoring and Product Validation

To ensure the purity of the final product and to monitor the reaction in real-time, advanced analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) : HPLC is a robust technique for separating the components of a reaction mixture. wiley-vch.depolicija.si A suitable reversed-phase column (e.g., C18) with a mobile phase, often a mixture of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA), can be used. wiley-vch.de By monitoring the chromatogram over time, the disappearance of the reactant peak (this compound) and the appearance of the product peak (4-piperidone) can be quantified to determine the reaction rate and conversion.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is highly effective for analyzing volatile compounds. oup.com The reaction mixture can be injected into the GC, where the components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification. This technique allows for both the separation and confident identification of the reactant, product, and any potential side products or impurities. oup.compolicija.si

Liquid Chromatography-Mass Spectrometry (LC-MS) : For less volatile compounds or complex mixtures, LC-MS is the preferred method. It combines the powerful separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry. This technique is invaluable for monitoring reaction progress and validating the final product's identity and purity, especially in complex reaction matrices.

Table 3: Example of Analytical Methods for Reaction Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water + 0.1% TFA | UV (214 nm) | Quantifying reactant and product concentrations. wiley-vch.de |

| GC-MS | Fused-silica capillary (e.g., CP-Sil-5CB) | Helium | Mass Spectrometry (Scan Mode) | Identifying and quantifying volatile products and impurities. oup.com |

| LC-MS | C18 Reversed-Phase | Methanol/Water + 0.1% Formic Acid | Time-of-Flight (TOF) MS | High-resolution mass analysis for product validation. policija.si |

Future Research Directions and Innovations Pertaining to 4,4 Dimethoxypiperidine Hydrochloride

Development of Novel and Green Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives, including 4,4-Dimethoxypiperidine (B3370895) hydrochloride, is undergoing a paradigm shift from traditional, often multi-step, and resource-intensive methods to more streamlined and environmentally conscious approaches. A significant future direction lies in the development of novel synthetic strategies that are both efficient and adhere to the principles of green chemistry.

Recent breakthroughs in the synthesis of substituted piperidines have showcased modular strategies that dramatically reduce the number of synthetic steps required. For instance, a novel two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling has been developed to create complex, three-dimensional piperidines. news-medical.net This approach avoids the need for protecting groups and expensive precious metal catalysts like palladium, offering a more cost-effective and efficient route. news-medical.net Such methodologies, if adapted for the synthesis of 4,4-Dimethoxypiperidine hydrochloride, could significantly improve its production process.

Furthermore, the principles of green chemistry are being actively applied to the synthesis of heterocyclic compounds. This includes the exploration of multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single step, thereby minimizing waste and improving atom economy. rug.nl The use of environmentally benign solvents is another key area of research. Studies have demonstrated the successful replacement of volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) in the synthesis of related heterocyclic pharmaceuticals. mdpi.com The adoption of water as a reaction medium or even solvent-free reaction conditions represents a significant goal in making the synthesis of chemical intermediates like this compound more sustainable. nih.govresearchgate.net

| Synthetic Strategy | Key Advantages | Relevance to 4,4-Dimethoxypiperidine HCl |

| Modular C-H Oxidation/Cross-Coupling | Reduces step count (e.g., from 7-17 to 2-5 steps), avoids precious metals, creates complex 3D structures. news-medical.net | Offers a potential streamlined route to novel derivatives of 4,4-Dimethoxypiperidine. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, single-step synthesis of complex scaffolds. rug.nl | Could enable rapid, one-pot synthesis of functionalized piperidines from simple precursors. |

| Use of Green Solvents | Reduces environmental impact, replaces hazardous VOCs, improves process safety. mdpi.com | Application of solvents like 2-MeTHF or CPME could make the existing synthesis greener. |

| Solvent-Free Synthesis | Eliminates solvent waste, can lead to higher reaction rates and easier product isolation. researchgate.net | Represents an ideal green chemistry goal for the manufacturing process. |

Exploration of New Reactivity Patterns and Synthetic Transformations

Beyond improving its synthesis, future research will focus on expanding the synthetic utility of this compound by exploring novel reactivity patterns. The ketal functionality in this compound serves as a masked ketone, providing a latent site for a variety of chemical transformations. Research is likely to delve into new methods for the selective deprotection and subsequent functionalization of this group under mild and specific conditions.

A key area of innovation is the direct functionalization of the piperidine ring's C-H bonds. As demonstrated in recent studies on related piperidines, biocatalytic methods can be employed to selectively introduce hydroxyl groups at specific positions. news-medical.net This enzymatic approach offers a level of precision that is difficult to achieve with traditional chemical methods. The resulting hydroxylated intermediates can then undergo further transformations, such as radical cross-coupling reactions using nickel electrocatalysis, to form new carbon-carbon bonds. news-medical.net This strategy effectively transforms the piperidine scaffold into a modular platform, allowing for the late-stage introduction of diverse molecular fragments. Applying such C-H functionalization techniques to this compound could unlock new pathways to previously inaccessible analogues.

| Transformation Type | Description | Potential Application |

| Biocatalytic C-H Oxidation | Use of enzymes to selectively add a hydroxyl group to a specific C-H bond on the piperidine ring. news-medical.net | Creates new points for diversification of the 4,4-Dimethoxypiperidine scaffold. |

| Nickel-Catalyzed Cross-Coupling | Forms new carbon-carbon bonds by coupling the functionalized piperidine with other molecular fragments. news-medical.net | Enables the efficient construction of complex piperidine-containing molecules. |

| Selective Ketal Deprotection | Development of new reagents or conditions for removing the methoxy (B1213986) groups to reveal the ketone with high selectivity. | Allows for subsequent reactions at the C4 position, such as reductive amination or Wittig reactions. |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large and diverse libraries of chemical compounds for drug discovery screening has propelled the development of automated and high-throughput synthesis technologies. nih.gov Integrating the synthesis and derivatization of key building blocks like this compound into these platforms is a critical future direction.

Continuous flow synthesis offers a safer, more efficient, and scalable alternative to traditional batch processing. purdue.edu In a flow reactor, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. durham.ac.uk This technology is particularly well-suited for multistep syntheses and for handling hazardous reagents. Future work could involve developing a continuous flow process for the production of this compound and its direct use in subsequent telescoped reactions to generate libraries of derivatives without isolating intermediates. purdue.edu

High-throughput experimentation (HTE) platforms, which use robotics and miniaturization to perform hundreds or even thousands of reactions in parallel, are essential for rapidly screening reaction conditions and for producing compound libraries. rug.nlpurdue.edu Technologies like acoustic dispensing allow for the precise handling of nanoscale reaction volumes in formats such as 1536-well plates. rug.nl By incorporating this compound as a core building block in such HTE campaigns, researchers can rapidly explore a vast chemical space to identify molecules with desired biological activities.

Sustainable and Environmentally Benign Approaches in the Synthesis and Utilization of this compound

Sustainability is a paramount consideration for the future of chemical manufacturing. Research in this area aims to minimize the environmental footprint associated with the entire lifecycle of a chemical, from its synthesis to its final application. For this compound, this involves a holistic approach that encompasses several key principles of green chemistry.

A primary goal is the reduction or elimination of hazardous waste. This can be achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com The use of catalysis, particularly biocatalysis or earth-abundant metal catalysis (e.g., nickel instead of palladium), is preferred over stoichiometric reagents to minimize waste streams. news-medical.netnih.gov

The choice of solvent is another critical factor, as solvents often constitute the largest portion of waste in a chemical process. mdpi.com Future research will continue to focus on replacing traditional organic solvents with greener alternatives. This includes bio-based solvents, water, or designing processes that operate under solvent-free conditions. mdpi.comnih.govresearchgate.net The development of an industrial synthesis for this compound that utilizes water as the primary solvent at ambient temperature would represent a significant advancement in sustainable chemistry. nih.gov Furthermore, ensuring that the final product and any byproducts are biodegradable and have minimal environmental toxicity is a long-term goal for the sustainable utilization of this and other chemical building blocks.

Q & A

Q. What are the optimal synthetic routes for preparing 4,4-dimethoxypiperidine hydrochloride, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous piperidine derivatives are synthesized by reacting piperidine precursors with methoxy-containing reagents (e.g., methylating agents) under basic conditions (e.g., triethylamine) in solvents like dichloromethane or acetonitrile . Reaction temperature (typically 0–50°C) and stoichiometry of reagents are critical for minimizing side products. Purification via recrystallization or chromatography ensures high purity (>95%). Industrial-scale synthesis may employ continuous-flow reactors for improved efficiency .

Q. What are the recommended storage conditions to maintain the stability of this compound?

The compound should be stored in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are recommended to avoid moisture absorption, which can degrade the hydrochloride salt form. Long-term stability studies for similar piperidine derivatives show no significant degradation over 5 years under these conditions .

Q. What safety protocols are essential when handling this compound in the laboratory?

Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure:

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.

- Skin contact: Wash immediately with soap and water; remove contaminated clothing .

Waste disposal must comply with local regulations for halogenated organic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

Discrepancies may arise from differences in measurement techniques (e.g., potentiometric vs. spectrophotometric pKa determination). Validate data using orthogonal methods:

Q. What experimental strategies are effective in elucidating the reaction mechanisms of this compound in complex organic syntheses?

Mechanistic studies can combine:

Q. How can researchers design robust pharmacological studies to evaluate the bioactivity of this compound?

- Target selection: Prioritize receptors (e.g., GPCRs, ion channels) based on structural analogs .

- In-vitro assays: Use HEK293 or CHO cells transfected with target receptors for IC₅₀/EC₅₀ determination .

- Controls: Include positive controls (e.g., known agonists/antagonists) and vehicle-only groups.

- Dose-response curves: Test concentrations spanning 0.1 nM–100 µM to assess potency and efficacy .

Q. What methodologies address poor aqueous solubility of this compound in biological assays?

Q. How should researchers interpret conflicting toxicity data for this compound in preclinical studies?

- Species-specific differences: Compare metabolic pathways in human vs. rodent hepatocytes .

- Dose normalization: Adjust for pharmacokinetic parameters (e.g., bioavailability, half-life).

- Omics approaches: Perform transcriptomics/proteomics to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.